molecular formula C21H25N5S B15142700 Pkc-IN-4

Pkc-IN-4

Cat. No.: B15142700
M. Wt: 379.5 g/mol
InChI Key: TXGUECVFNFKTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pkc-IN-4 is a small molecule inhibitor that targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Protein kinase C is a promising drug target for various therapeutic areas, including cancer, neurological diseases, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pkc-IN-4 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Pkc-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pkc-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of protein kinase C in various chemical reactions and pathways.

    Biology: Employed in cell-based assays to investigate the effects of protein kinase C inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, neurological disorders, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase C .

Mechanism of Action

Pkc-IN-4 exerts its effects by binding to the ATP-binding site of protein kinase C, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the modulation of various cellular processes. The molecular targets and pathways involved include the regulation of cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Pkc-IN-4 is unique compared to other protein kinase C inhibitors due to its specific binding affinity and selectivity for different isoforms of protein kinase C. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

Properties

Molecular Formula

C21H25N5S

Molecular Weight

379.5 g/mol

IUPAC Name

[1-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C21H25N5S/c22-13-14-7-11-26(12-8-14)20-18-16-3-1-2-4-17(16)27-21(18)25-19(24-20)15-5-9-23-10-6-15/h5-6,9-10,14H,1-4,7-8,11-13,22H2

InChI Key

TXGUECVFNFKTBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)N5CCC(CC5)CN

Origin of Product

United States

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